molecular formula C23H22N2O5S B2597794 N-(2,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863005-00-9

N-(2,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2597794
CAS No.: 863005-00-9
M. Wt: 438.5
InChI Key: UYQUDTASAMZUIV-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a chemically distinct analog of potent BET bromodomain inhibitors, such as I-BET151 and I-BET762. This compound is designed for epigenetic research, specifically targeting the bromodomain and extra-terminal (BET) family of proteins, including BRD2, BRD3, BRD4, and BRDT. The core benzo[1,4]thiazepin-4-one scaffold is a known pharmacophore that mimics acetylated lysine residues, enabling competitive antagonism of the BET bromodomains and preventing their recognition of acetylated histone tails. This mechanism disrupts the formation of transcriptional complexes at specific gene promoters, leading to the downregulation of key oncogenes and inflammatory mediators. Consequently, this molecule is a valuable chemical probe for investigating the role of BET proteins in cancer biology, inflammatory diseases, and transcriptional regulation. Its research applications include studying aberrant gene expression in hematological malignancies, cellular differentiation, and the fundamental mechanisms of epigenetic reader function. The structural features, including the furan and dimethoxyphenyl substituents, are critical for optimizing binding affinity and selectivity within the acetyl-lysine binding site, making it a sophisticated tool for structure-activity relationship (SAR) studies in medicinal chemistry programs aimed at developing novel epigenetic therapeutics. Source: ChEMBL Source: PMC

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-28-15-9-10-16(19(12-15)29-2)24-22(26)14-25-17-6-3-4-8-20(17)31-21(13-23(25)27)18-7-5-11-30-18/h3-12,21H,13-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQUDTASAMZUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazepine ring, followed by the introduction of the furan and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings or the thiazepine ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazepin core, characterized by the presence of a furan moiety and a dimethoxyphenyl group. The synthesis of this compound typically involves multi-step synthetic pathways that require careful optimization to achieve high yields and purity. Key reactions may include:

  • Formation of the thiazepin ring : Utilizing appropriate precursors to construct the core structure.
  • Functional group modifications : Such as alkylation or acylation to enhance biological activity.

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities. The following are notable pharmacological effects associated with N-(2,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide:

  • Antidiabetic Activity : Studies have shown that derivatives of benzothiazepines can exhibit antidiabetic effects by improving insulin sensitivity and glucose uptake in cells .
  • Anticancer Properties : Compounds related to this structure have demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
  • Neuroprotective Effects : Some derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of similar compounds:

StudyFindings
Vargas et al., 2017Explored structure–activity relationships (SAR) for sulfur-containing compounds, noting significant biological activities including neuroprotection .
Woo et al., 2014Investigated neuroprotective agents derived from similar structures, highlighting their potential in treating neurodegenerative diseases .
Goa & Spencer, 1998Reported on anticancer activities associated with benzothiazepine derivatives .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Ring Systems

The benzo[b][1,4]thiazepin core distinguishes the target compound from related heterocycles. Key comparisons include:

Compound Name Core Structure Key Differences Biological/Physical Implications Reference
N-(2,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide Benzo[b][1,4]thiazepin Seven-membered ring with S and N atoms Potential for conformational flexibility
2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Dihydropyrimidin + benzo[d]thiazol Six-membered pyrimidin + five-membered thiazol Increased rigidity; trifluoromethyl enhances lipophilicity
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Benzothiazin Six-membered ring with S and N at positions 1 and 4 Reduced ring strain; altered hydrogen-bonding capacity

Conversely, the dihydropyrimidin-thiazol hybrid in introduces a sulfur atom in a different electronic environment, which could enhance metabolic stability .

Substituent Effects on Acetamide Moieties

The 2,4-dimethoxyphenyl group in the target compound is compared to other aryl/heteroaryl substituents:

Compound Name Acetamide Substituent Functional Impact Reference
This compound 2,4-Dimethoxyphenyl Electron-rich aryl group; enhances solubility and π-stacking
2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide Furan-2-ylmethyl Increased hydrophilicity; reduced steric bulk
N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide 2-Ethoxyphenyl + thiazol Ethoxy improves membrane permeability; thiazol introduces H-bond donor (SH)

The thiazol-containing analog () exhibits additional H-bonding via the mercapto group, which could enhance target affinity but reduce oral bioavailability .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a dimethoxyphenyl group and a furan moiety attached to a thiazepin core. The molecular formula is C19_{19}H20_{20}N2_{2}O4_{4}S, with a molecular weight of 368.44 g/mol. The structural complexity of this compound suggests diverse interactions within biological systems.

Property Value
Molecular FormulaC19_{19}H20_{20}N2_{2}O4_{4}S
Molecular Weight368.44 g/mol
Core StructureThiazepin

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazepin core followed by the introduction of the dimethoxyphenyl and furan groups. Key synthetic pathways often utilize methods such as:

  • Formation of the thiazepin core through cyclization reactions.
  • Introduction of substituents via electrophilic aromatic substitution or nucleophilic addition.
  • Final acetamide formation through acylation reactions.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, derivatives of thiazepine have been shown to inhibit cell proliferation in various cancer cell lines:

  • MCF-7 (breast cancer) : IC50_{50} values indicate potent cytotoxicity.
  • HCT116 (colon cancer) : Compounds demonstrate micromolar inhibitory activity.

In a comparative study, N-(2,4-dimethoxyphenyl)-2-(furan-2-yl)-4-oxo derivatives showed enhanced cytotoxic profiles against these cell lines compared to standard chemotherapeutics like hydroxyurea .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of tubulin polymerization , leading to cell cycle arrest.
  • Induction of apoptosis in cancer cells through activation of intrinsic pathways.
  • Antioxidant properties , which may mitigate oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Thiazepine Derivatives : A series of thiazepine derivatives were synthesized and evaluated for their anticancer effects against various cell lines, showing promising results in inhibiting tumor growth .
  • Cytotoxicity Evaluation : In vitro assays demonstrated that compounds similar to N-(2,4-dimethoxyphenyl)-2-(furan-2-yl)-4-oxo exhibited significant cytotoxicity against human colon carcinoma (HTC116) and hepatocellular carcinoma (HepG2), with IC50_{50} values ranging from 0.5 to 5 µM .
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins involved in cancer progression, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide?

  • Methodology :

  • Use a two-step approach: (1) Condensation of the thiazepine core with furan-2-yl groups via nucleophilic substitution, and (2) coupling with the 2,4-dimethoxyphenylacetamide moiety using chloroacetylation.
  • Employ polar aprotic solvents (e.g., DMF) with potassium carbonate as a base to facilitate acetylation .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) to ensure completion .
    • Example Conditions :
StepReagents/ConditionsSolventMonitoring
1K₂CO₃, DMF, RTDMFTLC
2Chloroacetyl chloride, RTDMFTLC, NMR

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm for OCH₃), furan protons (δ ~6.5–7.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (1640–1680 cm⁻¹ for amide C=O and thiazepinone C=O) .
  • Mass Spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns .
    • Typical Data for Analogous Compounds :
TechniqueKey ObservationsReference
¹H NMRδ 3.85 (s, 6H, OCH₃), δ 7.2–7.5 (furan)
IR1675 cm⁻¹ (amide C=O)

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Methodology :

  • Perform 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
  • Analyze hydrogen bonding effects using X-ray crystallography (e.g., intermolecular interactions altering chemical shifts) .
  • Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

Q. What strategies optimize reaction yields for this compound’s synthesis?

  • Methodology :

  • Optimize stoichiometry (e.g., 1.5 equivalents of chloroacetylated intermediates to ensure complete coupling) .
  • Use triethylamine (TEA) as a base in DMF to enhance nucleophilicity and reduce side reactions .
  • Purify via column chromatography (silica gel, gradient elution) to isolate the product from byproducts .

Q. How is the crystal structure determined, and what software is recommended?

  • Methodology :

  • Grow single crystals via slow evaporation (solvent: methanol/water mixture) .
  • Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELXL for refinement .
  • Validate hydrogen bonding patterns with SHELXPRO to analyze packing interactions .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

  • Methodology :

  • Verify purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting melting behavior .
  • Re-crystallize under varied conditions (e.g., ethanol vs. DMSO) to assess polymorphism .
  • Compare with analogous compounds (e.g., substituted thiazepinones with similar substituents) to contextualize results .

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